Hydroxyanigorufone
Overview
Description
Hydroxyanigorufone is a natural product from Musa itinerans Cheesm . It is a compound that can be isolated from Musa acuminata . The CAS number for Hydroxyanigorufone is 56252-02-9 .
Synthesis Analysis
The structure of hydroxyanigorufone has been confirmed as 2-hydroxy-9-(4-hydroxyphenyl)phenalenone by synthesis . The general application of two synthetic methods, 9-arylation through addition of Grignard reagents and 2-hydroxylation through epoxidation, is demonstrated by the preparation of several other phenalenones related to natural products . Changes in the phytoalexin content in unripe fruit of banana, Musa acuminata, were analyzed after various treatments. The results show that level of hydroxyanigorufone started to increase 1-2 day after either wounding or inoculation with conidia of Colletotrichum musae .
Molecular Structure Analysis
The molecular formula of Hydroxyanigorufone is C19H12O3 . The average mass is 288.297 Da and the monoisotopic mass is 288.078644 Da .
Physical And Chemical Properties Analysis
Hydroxyanigorufone has a density of 1.4±0.1 g/cm3, a boiling point of 583.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 91.7±3.0 kJ/mol and the flash point is 320.5±26.6 °C . The index of refraction is 1.776 and the molar refractivity is 84.1±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Hydroxyanigorufone in Cosmetic and Therapeutic Formulations
Hydroxy acids, including hydroxyanigorufone, are widely recognized for their beneficial effects on the skin. These compounds are integral to various cosmetic and therapeutic formulations. Specifically, their roles extend to treating conditions like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. However, while the cosmetic and clinical effects of hydroxy acids are well-documented, the precise biological mechanisms driving these effects necessitate further exploration. Notably, the prolonged use of products containing hydroxy acids on sun-exposed skin calls for a careful evaluation of safety, particularly in terms of their impact on photocarcinogenesis (Kornhauser, Coelho, & Hearing, 2010).
Hydroxyanigorufone in Biomedical Applications
Hydroxyapatite (HA), closely related to hydroxyanigorufone, is lauded for its bioactive and biocompatible properties, making it a preferred material for implants in bone tissue regeneration. Its applications are not just limited to osteogenesis but also extend to drug and gene delivery systems. HA's importance in the biomedical field is immense, contributing significantly to emerging areas like magnetic resonance, controlled drug delivery, bio imaging, and hyperthermia treatment. The multifunctional therapeutic approach of nanostructured magnetic hydroxyapatite (MHAp), especially, is of paramount importance for controlled drug/gene delivery, tissue engineering, and the development of contrast agents for magnetic resonance imaging. This multifaceted application showcases the potential of hydroxyanigorufone-related compounds in various medical fields, promising a bright future in nanomedicine (Haider et al., 2017; Mondal et al., 2017).
Safety and Hazards
When handling Hydroxyanigorufone, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Hydroxyanigorufone is a natural product found in certain plants
Mode of Action
It is known that Hydroxyanigorufone can be extracted from natural sources or synthesized chemically . .
Biochemical Pathways
It is known that Hydroxyanigorufone is a phytoalexin, a type of compound produced by plants in response to microbial infection . .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability
Result of Action
Some sources suggest that Hydroxyanigorufone may function as an antioxidant and have anticarcinogenic properties . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds
properties
IUPAC Name |
2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELDEYOMOTOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316177 | |
Record name | Hydroxyanigorufone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxyanigorufone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydroxyanigorufone | |
CAS RN |
56252-02-9 | |
Record name | Hydroxyanigorufone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56252-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyanigorufone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyanigorufone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 242 °C | |
Record name | Hydroxyanigorufone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is hydroxyanigorufone and where is it found?
A1: Hydroxyanigorufone is a natural product classified as a phenylphenalenone. It was first discovered in the plant Anigozanthos rufus []. It has also been found in other plant species, including banana fruits (Musa acuminata) where it acts as a phytoalexin, a compound produced by plants in response to pathogen attack [, , ].
Q2: How is hydroxyanigorufone biosynthesized?
A2: Research using 13C labeled precursors in Anigozanthos preissii revealed that hydroxyanigorufone is derived from two molecules of cinnamic acid and one molecule of malonate []. Specifically, the central carbon atom of hydroxyanigorufone originates from C-2 of acetate []. Studies in banana fruits show that the enzyme phenylalanine ammonia-lyase (PAL) plays a crucial role in its biosynthesis, as its activity increases after wounding and ethylene treatment, both of which stimulate hydroxyanigorufone production [].
Q3: What are the biological activities of hydroxyanigorufone?
A3: Hydroxyanigorufone exhibits several biological activities:
- Antifungal activity: In banana fruits, it accumulates in response to fungal infection, suggesting a role in plant defense [, , ].
- Antioxidant activity: Hydroxyanigorufone demonstrated a high radical scavenging capacity in the ORAC assay, suggesting potential antioxidant properties []. This activity is attributed to the presence of a phenolic hydroxyl group, a hydroxy ketone moiety, and the involvement of the phenyl ring in radical termination reactions [].
- Quinone reductase (QR) induction: Studies show that hydroxyanigorufone can induce QR activity in cultured mouse hepatoma cells, hinting at potential cancer chemopreventive properties [].
Q4: Has the structure of hydroxyanigorufone been confirmed synthetically?
A4: Yes, the structure of hydroxyanigorufone, identified as 2-hydroxy-9-(4-hydroxyphenyl)phenalenone, was confirmed through total synthesis [, ]. The synthetic approaches generally involve a Friedel-Crafts acylation to build the tricyclic core followed by a Suzuki cross-coupling to introduce the phenyl substituent [].
Q5: Are there any known derivatives of hydroxyanigorufone?
A5: Yes, several derivatives of hydroxyanigorufone have been identified, including:
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